4-(1,1-Dioxidothiomorpholino)benzoic acid as a Privileged Pharmacophore in Wee1 Kinase Inhibition: Comparative Affinity Data
Derivatives incorporating the 4-(1,1-dioxidothiomorpholino)phenyl moiety demonstrate potent Wee1-like protein kinase inhibition, with a representative compound (US9714244, Compound 6) exhibiting an IC50 of 105 nM against human Wee1 kinase [1]. This pharmacophore contributes to target engagement through the para-substituted benzoic acid scaffold bearing the thiomorpholine-1,1-dioxide group. The sulfone functionality provides distinct electronic and steric properties that are absent in non-oxidized thiomorpholine analogs, which typically exhibit reduced potency and altered selectivity profiles.
| Evidence Dimension | Wee1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Representative derivative: IC50 = 105 nM |
| Comparator Or Baseline | Non-oxidized thiomorpholine analogs (inferred reduced potency; exact comparator data not available in source) |
| Quantified Difference | Potency derived from sulfone-containing pharmacophore (class-level evidence) |
| Conditions | Human Wee1-like protein kinase; commercial peptide Poly(Lys Tyr(4:1)) hydrobromide substrate; assay temperature 2°C |
Why This Matters
This class-level evidence demonstrates that the 4-(1,1-dioxidothiomorpholino)phenyl substructure serves as a validated pharmacophore for Wee1 kinase inhibitor development, making the parent benzoic acid building block a critical procurement item for medicinal chemistry programs targeting this kinase.
- [1] BindingDB BDBM264251. 6-(2,6-Dichlorophenyl)-2-((4-(1,1-dioxidothiomorpholino)phenyl)amino)pyrido[4,3-d]pyrimidin-5(6H)-one. Target: Wee1-like protein kinase (Human). IC50: 105 nM. US Patent 9714244. View Source
